N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide is an organic compound that features a benzamide core substituted with an allyloxy group and a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide typically involves the following steps:
Preparation of 5-chloro-2-methoxyaniline: This can be synthesized by the nitration of 2-methoxyaniline followed by reduction and chlorination.
Formation of 5-chloro-2-methoxyphenyl isocyanate: This intermediate is prepared by reacting 5-chloro-2-methoxyaniline with phosgene or a phosgene substitute.
Coupling with 3-(allyloxy)benzoic acid: The final step involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 3-(allyloxy)benzoic acid under suitable conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be utilized in the synthesis of polymers or as a precursor for functional materials.
Biological Studies: It can serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide
- 3-(methoxy)-N-(5-chloro-2-methoxyphenyl)benzamide
- 3-(ethoxy)-N-(5-chloro-2-methoxyphenyl)benzamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not. This functional group can be exploited for further derivatization or for studying specific interactions in biological systems.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-3-9-22-14-6-4-5-12(10-14)17(20)19-15-11-13(18)7-8-16(15)21-2/h3-8,10-11H,1,9H2,2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLLBKTKLKLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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